2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol
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Overview
Description
2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol is an organic compound with the molecular formula C9H18OSi. This compound is characterized by the presence of a trimethylsilyl group and a penta-3,4-dien-2-ol structure. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-butyne-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, the process involves similar synthetic routes with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The penta-3,4-dien-2-ol structure can undergo tautomerization, influencing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-3-pentanol, trimethylsilyl ether: Similar in structure but with different functional groups.
Triisopropyl (trimethylsilyl)ethynylsilane: Contains a trimethylsilyl group but differs in the overall structure.
3,4-Pentadien-2-ol: Lacks the trimethylsilyl group, making it less stable and reactive.
Uniqueness
2-Methyl-3-(trimethylsilyl)penta-3,4-dien-2-ol is unique due to its combination of a trimethylsilyl group and a penta-3,4-dien-2-ol structure. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various research applications .
Properties
CAS No. |
79015-65-9 |
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Molecular Formula |
C9H18OSi |
Molecular Weight |
170.32 g/mol |
InChI |
InChI=1S/C9H18OSi/c1-7-8(9(2,3)10)11(4,5)6/h10H,1H2,2-6H3 |
InChI Key |
HPJBRSBNGFODNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=C=C)[Si](C)(C)C)O |
Origin of Product |
United States |
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